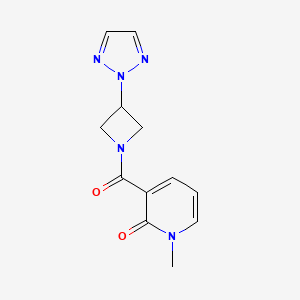
3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)-1-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a chemical compound that has been the focus of research in the field of medicinal chemistry. This compound is a member of the triazole family of compounds and has been found to have potential applications in the development of new drugs. In
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The 2H-1,2,3-triazole ring system is a crucial scaffold in medicinal chemistry. It can be synthesized through various methods, such as palladium-catalyzed Sonogashira coupling and 1,3-dipolar cycloaddition reactions . This compound could serve as an intermediate in the synthesis of more complex heterocycles that are prevalent in numerous pharmaceutical agents.
Antimicrobial Agents
Compounds containing the triazole ring have shown significant antimicrobial properties. The subject compound could be investigated for its potential as an antibacterial and antifungal agent, contributing to the development of new treatments for infectious diseases .
Anticancer Research
Triazole derivatives have been explored for their anticancer activities. The presence of the triazole moiety in this compound suggests that it may exhibit cytotoxic effects against cancer cells, which could be valuable in the design of new chemotherapeutic agents .
Agricultural Chemicals
The triazole ring is also found in agrochemicals. Its incorporation into compounds can lead to the development of new pesticides or plant growth regulators, enhancing agricultural productivity .
Material Science
Due to the versatility of the triazole ring, compounds like the one could be used in material science, such as the creation of new polymers or coatings that offer improved stability and resistance to environmental factors .
Drug Development
The triazole core is a common feature in many drugs. This compound could be a precursor in the synthesis of drugs with various therapeutic effects, including antiviral, anti-inflammatory, and antidiabetic activities .
Mecanismo De Acción
Target of Action
The primary targets of the compound “1-methyl-3-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one” are currently unknown. This compound is structurally related to the triazole class of compounds, which are known to interact with a variety of enzymes and receptors in biological systems . .
Mode of Action
Triazole compounds, in general, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research.
Biochemical Pathways
Triazole compounds are known to influence a variety of biochemical pathways due to their ability to bind to different enzymes and receptors . The specific pathways affected by this compound would depend on its specific targets, which are currently unknown.
Pharmacokinetics
The compound is soluble in methanol , which suggests it may have good bioavailability.
Result of Action
Given its structural similarity to other triazole compounds, it may have a range of potential effects depending on its specific targets
Propiedades
IUPAC Name |
1-methyl-3-[3-(triazol-2-yl)azetidine-1-carbonyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-15-6-2-3-10(11(15)18)12(19)16-7-9(8-16)17-13-4-5-14-17/h2-6,9H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCNNVNGNHXQPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

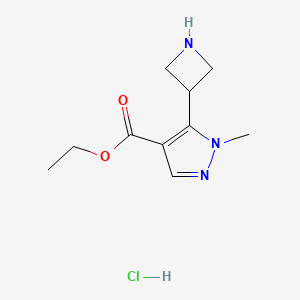

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2876563.png)
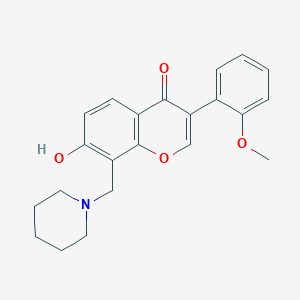

![2-benzyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2876569.png)

![2-{4-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/no-structure.png)
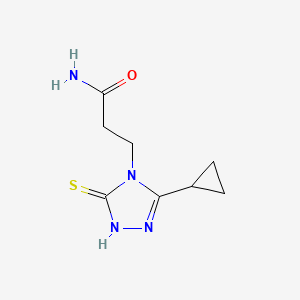
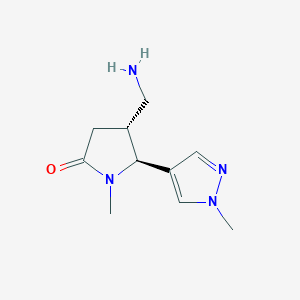
![2-[(1-Methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]acetic acid](/img/structure/B2876576.png)
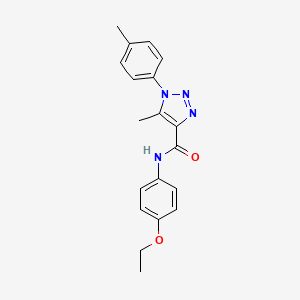
![tert-butyl N-[(3S,4R)-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2876579.png)
![N,N-Dimethyl-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-amine](/img/structure/B2876581.png)